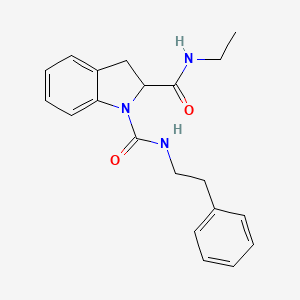
N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline ring, the carboxamide groups, and the ethyl and phenethyl substituents. Techniques such as NMR, IR spectroscopy, and high-resolution mass spectrometry would typically be used to confirm the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide groups might make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Structural Analysis and Properties
Structural Characteristics : A study by L. Sudha et al. (1997) explored the structural properties of a related compound, focusing on the orientation of phenyl groups and the displacement parameters of ethyl residues. This highlights the importance of structural analysis in understanding the behavior of similar compounds.
Crystal Structure and Synthesis : The synthesis and crystal structure of a compound with similar functionalities were analyzed by Guo-Wu Rao et al. (2012). This kind of research is crucial for understanding how similar compounds can be synthesized and their potential structural variations.
Biological and Chemical Applications
Inhibition of Ethylene Biosynthesis : A study by Xiangzhong Sun et al. (2017) on pyrazinamide derivatives, which are structurally related, demonstrated their role in inhibiting ethylene biosynthesis in plants. This suggests potential agricultural applications for similar compounds.
Fluorescence Probes : Research by Liming Huang and S. Tam-Chang (2010) showed that derivatives of perylene-dicarboximide can serve as fluorescence probes. This indicates the possibility of using similar compounds in fluorescence-based applications.
Insecticidal Properties : A novel class of insecticide, flubendiamide, was explored by Masanori Tohnishi et al. (2005), showcasing a unique chemical structure with insecticidal activity. This opens avenues for exploring similar compounds in pest control.
Corrosion Inhibition : A study on carboxamide derivatives, similar in structure, showed their effectiveness as corrosion inhibitors by N. Nnaji et al. (2017). This suggests potential industrial applications for similar compounds in corrosion prevention.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-N-ethyl-1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-21-19(24)18-14-16-10-6-7-11-17(16)23(18)20(25)22-13-12-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRDNFPTHHOBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

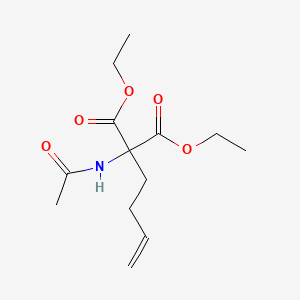

![Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2640559.png)

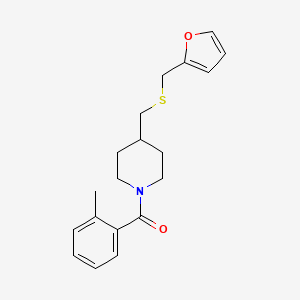
![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2640563.png)
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2640564.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2640567.png)
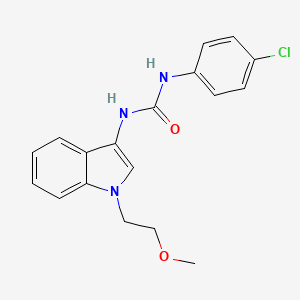
![N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2640571.png)
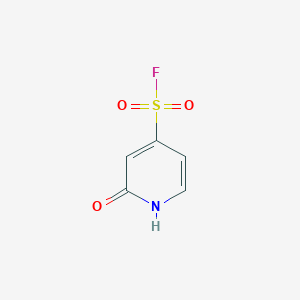
![[3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2640573.png)
![N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2640575.png)